n-Boc-5-Hydroxyanthranilsäure

Übersicht

Beschreibung

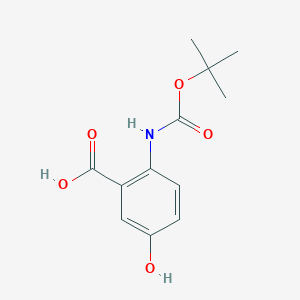

n-Boc-5-hydroxyanthranilic acid: is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group is present at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly as a precursor in the preparation of more complex molecules .

Wissenschaftliche Forschungsanwendungen

n-Boc-5-hydroxyanthranilic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

n-Boc-5-hydroxyanthranilic acid is a biochemical used in proteomics research . .

Biochemical Pathways

Given its use in proteomics research, it may be involved in a variety of pathways depending on the specific proteins being studied .

Result of Action

As a biochemical used in proteomics research, its effects would likely depend on the specific context of the research .

Biochemische Analyse

Biochemical Properties

n-Boc-5-hydroxyanthranilic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan through the kynurenine pathway. This compound interacts with several enzymes, including 3-hydroxyanthranilic acid dioxygenase, which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. The interaction between n-Boc-5-hydroxyanthranilic acid and these enzymes is crucial for maintaining cellular redox homeostasis and energy production .

Cellular Effects

n-Boc-5-hydroxyanthranilic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of the Nrf2/SKN-1 oxidative stress response pathway, which is essential for protecting cells from oxidative damage. Additionally, n-Boc-5-hydroxyanthranilic acid can affect the expression of genes involved in inflammatory and immune responses .

Molecular Mechanism

The molecular mechanism of n-Boc-5-hydroxyanthranilic acid involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, n-Boc-5-hydroxyanthranilic acid can bind to 3-hydroxyanthranilic acid dioxygenase, inhibiting its activity and thereby affecting the kynurenine pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Boc-5-hydroxyanthranilic acid can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that n-Boc-5-hydroxyanthranilic acid can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammatory responses .

Dosage Effects in Animal Models

The effects of n-Boc-5-hydroxyanthranilic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular resistance to oxidative stress and improve overall health. At high doses, n-Boc-5-hydroxyanthranilic acid can have toxic effects, leading to cellular damage and adverse health outcomes .

Metabolic Pathways

n-Boc-5-hydroxyanthranilic acid is involved in the kynurenine pathway, where it interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase. This interaction affects the metabolic flux and levels of metabolites, including quinolinic acid and nicotinamide adenine dinucleotide. The modulation of these metabolic pathways by n-Boc-5-hydroxyanthranilic acid is crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, n-Boc-5-hydroxyanthranilic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The transport and distribution of n-Boc-5-hydroxyanthranilic acid are essential for its role in modulating cellular processes .

Subcellular Localization

n-Boc-5-hydroxyanthranilic acid is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria and endoplasmic reticulum. The subcellular localization of n-Boc-5-hydroxyanthranilic acid is critical for its activity and function in biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-hydroxyanthranilic acid typically involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate in the presence of a base. Here is a detailed synthetic route:

Starting Material: 5-hydroxyanthranilic acid (100 g, 0.65 mol) is transferred into a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer.

Base Addition: A solution of saturated sodium carbonate (1.5 liters) is added to the reaction flask with stirring. After the evolution of carbon dioxide subsides, di-tert-butyl dicarbonate (156.8 g, 0.72 mol) in 1.5 liters of tetrahydrofuran (THF) is added to the reaction vessel.

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. After this period, 1.0 liter of ethyl ether is added, and the mixture is transferred to a separatory funnel.

Extraction: The aqueous layer is extracted with an additional 1.0 liter of ethyl ether and brought to pH 3.0 with 2 M phosphoric acid. The product is extracted from the aqueous solution with ethyl acetate (3 x 1.0 liters).

Industrial Production Methods: Industrial production methods for n-Boc-5-hydroxyanthranilic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and purification steps, are optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: n-Boc-5-hydroxyanthranilic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 5-hydroxyanthranilic acid.

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Hydrolysis: Typically performed using trifluoroacetic acid or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Hydrolysis: 5-hydroxyanthranilic acid.

Oxidation: Quinone derivatives.

Substitution: Ethers or esters of 5-hydroxyanthranilic acid.

Vergleich Mit ähnlichen Verbindungen

5-hydroxyanthranilic acid: Lacks the Boc protecting group, making it more reactive.

n-Boc-anthranilic acid: Similar structure but without the hydroxyl group at the fifth position.

n-Boc-3-hydroxyanthranilic acid: Hydroxyl group at the third position instead of the fifth.

Uniqueness: n-Boc-5-hydroxyanthranilic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group at the fifth position. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

n-Boc-5-hydroxyanthranilic acid (n-Boc-5-HAA) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis, biochemistry, and medicine. This article provides a comprehensive overview of the biological activity of n-Boc-5-HAA, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

n-Boc-5-hydroxyanthranilic acid is a derivative of anthranilic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyl group at the fifth position of the benzene ring. Its molecular formula is C₁₂H₁₅NO₅. The Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Biochemical Pathways

n-Boc-5-HAA is involved in several important biochemical pathways, particularly those related to tryptophan metabolism through the kynurenine pathway. It acts as a substrate for enzymes such as 3-hydroxyanthranilic acid dioxygenase, which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. This conversion is crucial for maintaining cellular redox homeostasis and energy production.

Interaction with Cellular Processes

Research indicates that n-Boc-5-HAA influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways associated with oxidative stress response, particularly the Nrf2/SKN-1 pathway, which protects cells from oxidative damage.

- Gene Expression : The compound can affect the expression of genes involved in inflammatory and immune responses, highlighting its potential role in immunomodulation .

Antioxidant Effects

Studies have shown that n-Boc-5-HAA exhibits antioxidant properties by enhancing the cellular defense mechanisms against oxidative stress. It has been reported to increase the expression of antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS).

Anti-inflammatory Properties

n-Boc-5-HAA has been investigated for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and modulate immune cell activity. This suggests its potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Experimental Evidence

- In Vitro Studies : In cell culture experiments, n-Boc-5-HAA was shown to enhance cell viability under oxidative stress conditions. The compound increased the expression levels of Nrf2 target genes, indicating its role in activating antioxidant responses.

- Animal Models : In vivo studies using murine models demonstrated that n-Boc-5-HAA administration reduced markers of inflammation and oxidative stress in tissues affected by inflammatory diseases. These findings support its potential use as a therapeutic agent in managing inflammatory conditions .

- Synthetic Applications : As a precursor in organic synthesis, n-Boc-5-HAA has been utilized to develop more complex molecules with biological activity. Its unique structure allows for selective reactions that are advantageous in drug design and development .

Comparative Analysis

To better understand the significance of n-Boc-5-hydroxyanthranilic acid in biological systems, it is useful to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| n-Boc-5-hydroxyanthranilic acid | Contains Boc protecting group; hydroxyl at position 5 | Antioxidant; anti-inflammatory; enzyme substrate |

| 5-hydroxyanthranilic acid | Lacks Boc group; more reactive | Precursor for quinolinic acid; less stable |

| n-Boc-anthranilic acid | Similar structure but without hydroxyl at position 5 | Limited biological activity compared to n-Boc-5-HAA |

Eigenschaften

IUPAC Name |

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABQTATLDLRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373777 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244765-00-2 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244765-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.